5-chloro-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
5-chloro-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 5-chloro-1-methyl-1H-pyrazole with sulfonamide under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which provides a high yield and regioselectivity . Another approach involves the use of Amberlyst-70 as a heterogeneous catalyst, which is eco-friendly and cost-effective .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .
Scientific Research Applications
5-chloro-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA or proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with similar structural features but different functional groups.
3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid methyl ester: Shares the pyrazole core but has different substituents.
Uniqueness
5-chloro-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is responsible for its potential antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
5-chloro-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNAQBDBPNWNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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